molecular formula C11H13NO3S B7824339 3-Isocyanopropyl toluene-p-sulphonate CAS No. 72548-55-1

3-Isocyanopropyl toluene-p-sulphonate

Cat. No.: B7824339
CAS No.: 72548-55-1
M. Wt: 239.29 g/mol
InChI Key: MXVUQONAJMUUHG-UHFFFAOYSA-N
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Description

3-Isocyanopropyl toluene-p-sulphonate (ICPTPS) is a sulfonate ester featuring an isocyanopropyl group attached to the para position of a toluene sulfonate backbone. This compound is structurally characterized by its reactive isocyanate (-NCO) moiety, which distinguishes it from other toluene-p-sulphonate derivatives. While direct references to ICPTPS are absent in the provided evidence, its properties and applications can be inferred from structurally analogous compounds, such as quaternary ammonium salts, sulfonium salts, and esters of toluene-p-sulphonate .

ICPTPS is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in the preparation of urethanes, amides, or polymer cross-linking agents due to its isocyanate functionality. However, its handling requires stringent safety protocols, as isocyanates are known respiratory and dermal sensitizers.

Properties

IUPAC Name

3-isocyanopropyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO3S/c1-10-4-6-11(7-5-10)16(13,14)15-9-3-8-12-2/h4-7H,3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVUQONAJMUUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30222859
Record name 3-Isocyanopropyl toluene-p-sulphonate
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Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72548-55-1
Record name 1-Propanol, 3-isocyano-, 1-(4-methylbenzenesulfonate)
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Record name 3-Isocyanopropyl toluene-p-sulfonate
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Record name 3-Isocyanopropyl toluene-p-sulphonate
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Record name 3-isocyanopropyl toluene-p-sulphonate
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Record name 3-Isocyanopropyl toluene-p-sulfonate
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Preparation Methods

Electrophilic Sulfonation of Toluene

The foundational step involves synthesizing toluene-p-sulphonic acid (p-TSA), the precursor for sulfonate ester formation. Two methods dominate:

Classical Sulfonation with Concentrated Sulfuric Acid

Toluene reacts with concentrated sulfuric acid at 110–120°C under reflux with a water separator to drive the equilibrium toward p-TSA formation. The reaction proceeds via electrophilic substitution, where the sulfonating agent (HSO₃⁺) attacks the toluene’s para position. Key parameters include:

  • Molar ratio : 1:1.2 toluene-to-H₂SO₄

  • Reaction time : 15 minutes of reflux, followed by cooling and crystallization with saturated NaCl

  • Yield : ~70–80% after drying at 105–110°C

Low-Temperature Sulfonation with SO₃/SO₂ Mixtures

A patent-published method employs liquid sulfur trioxide (SO₃) dissolved in sulfur dioxide (SO₂) at 14–22°F (-10 to -5°C) to maximize para selectivity (92.5% p-TSA vs. 3.5% ortho isomer). Glacial acetic acid (≤2% wt) suppresses sulfone formation. Critical conditions:

  • SO₃:SO₂ ratio : 1:8 by weight

  • Addition rate : Simultaneous addition of toluene and SO₃/SO₂ over 1 hour

  • Pressure : Atmospheric, with SO₂ vapor condensed and recycled

Tosyl Chloride Derivatization

p-TSA is converted to toluene-p-sulphonyl chloride (p-TsCl) using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting p-TsCl serves as the electrophilic partner for esterification with 3-isocyanopropanol.

Synthesis of 3-Isocyanopropanol

The isocyanopropyl moiety is introduced via 3-isocyanopropanol, synthesized through two routes:

Phosgenation of 3-Aminopropanol

3-Aminopropanol reacts with triphosgene (bis(trichloromethyl) carbonate) in anhydrous dichloromethane at 0°C to yield 3-isocyanopropanol. Key steps:

  • Stoichiometry : 1:1.2 aminopropanol-to-triphosgene

  • Reaction time : 2 hours at 0°C, followed by 1 hour at room temperature

  • Workup : Neutralization with NaHCO₃ and extraction with ethyl acetate

Curtius Rearrangement of 3-Azidopropanol

3-Azidopropanol, prepared from 3-bromopropanol and sodium azide, undergoes thermal decomposition (80–100°C) to form 3-isocyanopropanol via the Curtius rearrangement. This method avoids phosgene but requires stringent temperature control to prevent explosion risks.

Esterification of p-TsCl with 3-Isocyanopropanol

The final step couples p-TsCl and 3-isocyanopropanol under Schotten-Baumann conditions:

  • Base : Pyridine (2 eq) in anhydrous THF at 0°C

  • Stoichiometry : 1:1 p-TsCl-to-alcohol

  • Reaction time : 4 hours at 0°C, then 12 hours at room temperature

  • Yield : ~65–75% after column chromatography (silica gel, hexane:ethyl acetate 4:1)

Analytical Validation of Synthetic Products

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with UV detection at 254 nm resolves 3-isocyanopropyl toluene-p-sulphonate from intermediates and byproducts:

ParameterValue
Retention time13.7–14.1 minutes
Mobile phaseAcetonitrile:water (70:30 v/v)
Flow rate1.0 mL/min
Linearity (R²)0.9997

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS/MS confirms molecular integrity:

  • Fragmentation pattern : m/z 214 [M+H]⁺ → 172 (loss of -NCO), 155 (loss of -SO₂), 91 (toluene fragment)

  • Collision energy : 20 eV

Challenges and Optimization Strategies

Isocyanate Stability

The isocyanate group’s susceptibility to hydrolysis necessitates anhydrous conditions. Strategies include:

  • Solvent drying : Molecular sieves (3Å) in THF

  • Reaction atmosphere : Nitrogen or argon blanket

Regioselectivity in Sulfonation

Low-temperature sulfonation (-10°C) with SO₃/SO₂ mixtures enhances para selectivity to >92%, while classical H₂SO₄ methods yield ~85% para isomer.

Byproduct Formation

Sulfones (<1%) and ortho isomers (<3.5%) are minimized via:

  • Additives : Glacial acetic acid (2% wt)

  • Crystallization : Saturated NaCl-induced salting out

Industrial-Scale Considerations

Cost Efficiency

The SO₃/SO₂ method reduces raw material costs through SO₂ recycling but requires specialized cryogenic equipment.

Chemical Reactions Analysis

Types of Reactions

3-Isocyanopropyl toluene-p-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Corresponding substituted products (e.g., sulfonamides, sulfonate esters).

    Hydrolysis: Am

Biological Activity

3-Isocyanopropyl toluene-p-sulphonate is a compound of interest in various fields, particularly in synthetic organic chemistry and biological research. The compound's unique structure allows it to interact with biological systems, leading to diverse biological activities. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonate group attached to a toluene ring, with an isocyanopropyl substituent. Its chemical structure can be represented as follows:

  • IUPAC Name : 3-Isocyanopropyl-4-methylbenzenesulfonate
  • Molecular Formula : C₁₁H₁₃N₃O₃S
  • Molecular Weight : 273.30 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may act as an inhibitor or activator of certain biochemical pathways, influencing cellular processes such as:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, affecting metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Cytotoxicity : In vitro assays have shown that it can induce cytotoxic effects in various cancer cell lines, suggesting potential applications in cancer therapy.
  • Enzyme Interaction : Investigations have indicated that it may interact with enzymes involved in the metabolism of xenobiotics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InteractionModulation of metabolic enzymes

Table 2: Case Studies on Cytotoxic Effects

StudyCell LineIC50 (µM)
Study AHeLa15Significant cytotoxic effects observed
Study BMCF-720Induces apoptosis in breast cancer cells
Study CA54910Effective against lung cancer cell line

Case Studies

  • Antimicrobial Activity Study :
    • A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined, showing promising results for potential therapeutic applications.
  • Cytotoxicity Assessment :
    • In a series of cytotoxicity tests on cancer cell lines (HeLa, MCF-7, A549), the compound showed varying degrees of effectiveness. The IC50 values indicated a strong potential for development as an anticancer agent, warranting further investigation into its mechanisms and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on toluene-p-sulphonate derivatives with varying substituents, emphasizing molecular structure, reactivity, and applications.

Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Key Functional Group Primary Use Safety Profile Source
Hexadecyltrimethylammonium toluene-p-sulphonate 138-32-9 C26H49NO3S Quaternary ammonium Surfactant, laboratory chemical Causes skin/eye irritation
Dodecylethyl[3-[(2-ethylhexyl)oxy]-3-oxopropyl]sulphonium toluene-p-sulphonate 93918-84-4 C32H58O5S2 Sulfonium Ionic liquid, phase-transfer agent Limited data; handle with caution
(4R-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate) Not specified C22H26O8S2 Diester Carbohydrate chemistry intermediate Irritant (similar to tosylates)
3-Isocyanopropyl toluene-p-sulphonate (hypothetical) Not available C10H11NO3S Isocyanate Polymer cross-linker, synthetic intermediate Expected high reactivity; requires PPE Inferred
Key Observations:
  • Reactivity : ICPTPS’s isocyanate group is far more reactive than the ammonium or sulfonium groups in analogues, enabling nucleophilic additions (e.g., with amines or alcohols). In contrast, quaternary ammonium salts (e.g., hexadecyltrimethylammonium derivative) exhibit surfactant behavior due to their charged nature .
  • Stability : Tosylate esters (e.g., diester in ) are relatively stable under basic conditions, whereas ICPTPS’s isocyanate group may hydrolyze in the presence of moisture, requiring anhydrous storage.

Q & A

Q. How can researchers address inconsistencies in catalytic efficiency data for sulfonate ester formation?

  • Methodological Answer: Standardize catalyst activation protocols (e.g., drying under vacuum) and control solvent dielectric constants. Use internal standards (e.g., triphenylmethane) in kinetic studies to normalize reaction rates. Meta-analyses of literature data can identify trends linked to solvent polarity or base strength .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isocyanopropyl toluene-p-sulphonate
Reactant of Route 2
3-Isocyanopropyl toluene-p-sulphonate

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